2,1-Benzoxazole-4-carbaldehyde 2,1-Benzoxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 107096-56-0
VCID: VC0012333
InChI: InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H
SMILES: C1=CC2=NOC=C2C(=C1)C=O
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

2,1-Benzoxazole-4-carbaldehyde

CAS No.: 107096-56-0

VCID: VC0012333

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

2,1-Benzoxazole-4-carbaldehyde - 107096-56-0

Description

2,1-Benzoxazole-4-carbaldehyde is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazole moiety, with an aldehyde functional group at the fourth position. It is also known by the CAS number 107096-56-0. This compound draws significant interest for its diverse applications across medicinal chemistry, organic synthesis, and material science. In scientific research, it serves as a building block in synthesizing complex organic molecules and heterocyclic compounds. Its potential as an antimicrobial and antifungal agent, along with its anticancer properties and use as a precursor for drug development, are also under investigation. Furthermore, it is utilized in the production of dyes, pigments, and polymers because of its stability and reactivity.

The biological activity of 2,1-Benzoxazole-4-carbaldehyde involves its interaction with cellular proteins and enzymes, where the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. Studies have demonstrated its antimicrobial activity against pathogens like Candida albicans, Staphylococcus aureus, and Escherichia coli. Oxidation of 2,1-Benzoxazole-4-carbaldehyde yields 2,1-Benzoxazole-4-carboxylic acid, while reduction produces 2,1-Benzoxazole-4-methanol.

Similar compounds include 2,1-Benzoxazole, which lacks the aldehyde functional group, and 2,1-Benzothiazole-4-carbaldehyde, which contains a sulfur atom instead of oxygen. 2-methyl-1,3-benzoxazole-4-carbaldehyde is another related compound . Benzoxazoles, in general, are found within the chemical structures of pharmaceutical drugs and are of interest for optical brighteners . A simple and efficient method has been developed for the synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes in the presence of a catalytic .

CAS No. 107096-56-0
Product Name 2,1-Benzoxazole-4-carbaldehyde
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name 2,1-benzoxazole-4-carbaldehyde
Standard InChI InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H
Standard InChIKey OABPRUYGJBZYOO-UHFFFAOYSA-N
SMILES C1=CC2=NOC=C2C(=C1)C=O
Canonical SMILES C1=CC2=NOC=C2C(=C1)C=O
PubChem Compound 14098283
Last Modified Jul 17 2023

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